molecular formula C10H13ClN2O2 B11878400 3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B11878400
M. Wt: 228.67 g/mol
InChI Key: XFVOPTAFRDQJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-3,4-dihydroquinolin-2(1H)-one and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in an organic solvent like ethanol or methanol, with the addition of a suitable acid catalyst.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce 3,4-dihydroquinoline derivatives with varying degrees of saturation.

Scientific Research Applications

3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinoline: A simpler quinoline derivative with similar biological activities.

    7-Methoxyquinoline: Another quinoline derivative with a methoxy group at the 7-position.

    3,4-Dihydroquinoline: A reduced form of quinoline with similar structural features.

Uniqueness

3-Amino-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is unique due to the combination of its amino and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3-amino-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-7-3-2-6-4-8(11)10(13)12-9(6)5-7;/h2-3,5,8H,4,11H2,1H3,(H,12,13);1H

InChI Key

XFVOPTAFRDQJNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C(=O)N2)N)C=C1.Cl

Origin of Product

United States

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